Fmoc-erythro-Sphingosine
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Overview
Description
Fmoc-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-erythro-Sphingosine typically involves the protection of the amine group of erythro-sphingosine with the Fmoc group. This can be achieved by reacting erythro-sphingosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the sphingosine backbone can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of free amine sphingosine.
Scientific Research Applications
Chemistry: Fmoc-erythro-Sphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids. It serves as a precursor for the preparation of various bioactive molecules .
Biology: In biological research, this compound is used to study the role of sphingolipids in cellular processes. It is particularly useful in investigating the mechanisms of cell signaling and apoptosis .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit protein kinase C, which is involved in various pathological conditions, including cancer and neurodegenerative diseases .
Industry: this compound is used in the production of specialized lipids and as a reagent in the synthesis of complex organic molecules .
Mechanism of Action
Molecular Targets and Pathways: Fmoc-erythro-Sphingosine exerts its effects primarily by inhibiting protein kinase C activity. This inhibition affects several signal transduction pathways, leading to alterations in cell proliferation, differentiation, and apoptosis . The compound also interacts with other enzymes involved in sphingolipid metabolism, further influencing cellular processes .
Comparison with Similar Compounds
Erythro-Sphingosine: The parent compound without the Fmoc group.
Phytosphingosine: A similar sphingolipid with an additional hydroxyl group.
Dihydrosphingosine: A reduced form of sphingosine with no double bonds in the backbone.
Uniqueness: Fmoc-erythro-Sphingosine is unique due to the presence of the Fmoc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic organic chemistry and peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56607-19-3 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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